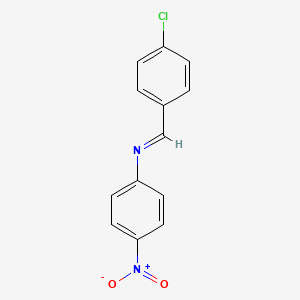
p-Chlorobenzylidene-(4-nitrophenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Chlorobenzylidene-(4-nitrophenyl)-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
p-Chlorobenzaldehyde+4-NitroanilineHCl, refluxthis compound+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Chlorobenzylidene-(4-nitrophenyl)-amine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in a polar solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Chlorobenzylidene-(4-aminophenyl)-amine.
Oxidation: Various oxides depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
p-Chlorobenzylidene-(4-nitrophenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of Schiff bases in biological systems.
Mécanisme D'action
The mechanism of action of p-Chlorobenzylidene-(4-nitrophenyl)-amine involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The carbon-nitrogen double bond can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Chlorobenzylidene-(4-aminophenyl)-amine
- p-Chlorobenzylidene-(4-methylphenyl)-amine
- p-Chlorobenzylidene-(4-hydroxyphenyl)-amine
Uniqueness
p-Chlorobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both a nitro group and a Schiff base structureThe nitro group enhances the compound’s electrophilic nature, making it more reactive towards nucleophiles compared to similar compounds without the nitro group .
Propriétés
Numéro CAS |
5340-14-7 |
|---|---|
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
Clé InChI |
SAQJFGNBQLBYDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


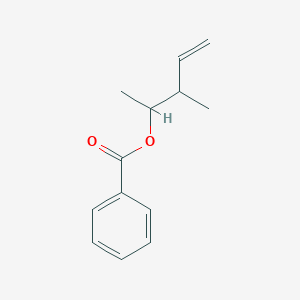
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
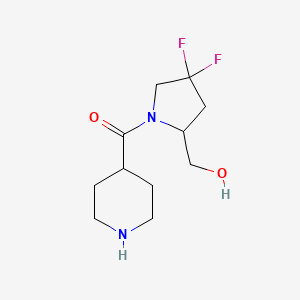
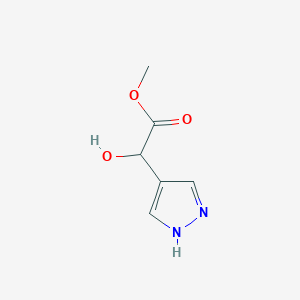
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
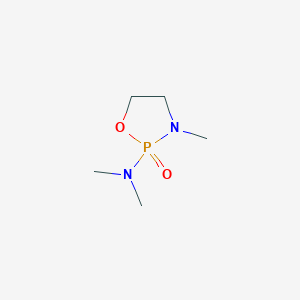
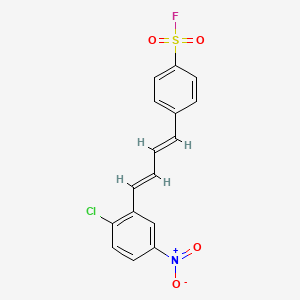

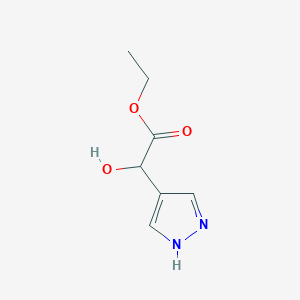
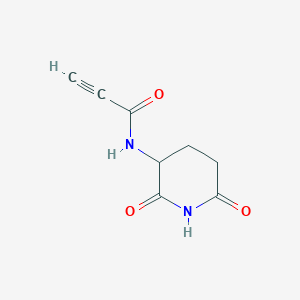
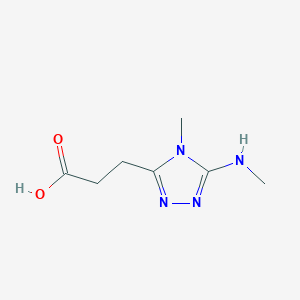
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
